

# In-Depth Technical Guide: BIIB129 (CAS RN 2770960-52-4)

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## Compound of Interest

Compound Name: BIIB129

Cat. No.: B12367742

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## Introduction

**BIIB129** is a preclinical, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the potential treatment of multiple sclerosis (MS).<sup>[1][2][3]</sup> As a targeted covalent inhibitor (TCI), **BIIB129** forms an irreversible bond with its target, offering a distinct pharmacological profile.<sup>[1][2]</sup> BTK is a critical enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the chronic neuroinflammation characteristic of MS.<sup>[2][4]</sup> **BIIB129** has demonstrated high selectivity and efficacy in preclinical models, suggesting its potential as an immunomodulating therapy with a low projected human daily dose.<sup>[1][2][5]</sup>

## Physicochemical and Pharmacological Properties

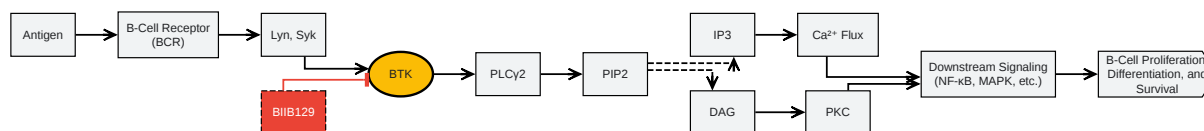
A summary of the key quantitative data for **BIIB129** is presented below.

Property	Value	Source
CAS Number	2770960-52-4	
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>6</sub> O <sub>2</sub>	[6]
Molecular Weight	366.42 g/mol	[6]
Solubility	73 mg/mL in DMSO	[6]
BTK IC <sub>50</sub>	4.6 nM and 3.4 nM (in some assays)	[7]
log k <sub>inact</sub> /K <sub>i</sub>	3.33 and 3.50 (for related compounds)	[1]
WB CD69 IC <sub>50</sub>	0.33 μM (for a related compound)	[1]
Ramos Cell TO IC <sub>50</sub>	2.3 nM (for a related compound)	[1]

## Mechanism of Action and Signaling Pathways

**BIIB129** is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[2][4] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of BTK.[1] This inhibition blocks downstream signaling in two key immune cell types implicated in the pathology of multiple sclerosis: B cells and myeloid cells (including microglia).[2][4]

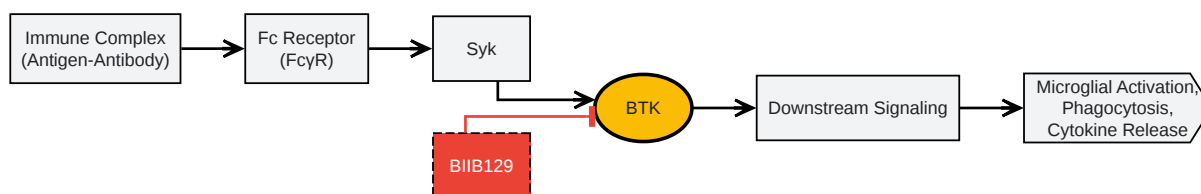
In B cells, BTK is an essential component of the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production.[4] By inhibiting BTK, **BIIB129** is expected to suppress these B-cell functions.[4]



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### B-Cell Receptor (BCR) Signaling Pathway Inhibition by **BIIB129**.

In myeloid cells such as microglia, BTK plays a role in Fc receptor (FcR) signaling.[4] Fc receptors bind to antibody-antigen complexes, triggering cellular activation, phagocytosis, and the release of inflammatory mediators.[4] Inhibition of BTK by **BIIB129** is proposed to dampen these inflammatory responses in the central nervous system.[8]



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### Fc Receptor (FcR) Signaling Pathway Inhibition by **BIIB129** in Microglia.

## Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on the preclinical characterization of **BIIB129** and related compounds.

### BTK Kinase Assay (k<sub>inact</sub>/K<sub>i</sub> Determination)

A continuous-read kinetic enzyme assay was employed to determine the covalent inhibition parameters.

- Reagents: Nonphosphorylated BTK protein, appropriate buffer, ATP, and a suitable substrate.
- Procedure:
  - The reaction is initiated by adding ATP to a mixture of the BTK enzyme, the inhibitor (**BIIB129**), and the substrate in a microplate.
  - The kinase activity is monitored continuously by measuring the product formation over time using a fluorescence or luminescence-based readout.
  - The rate of enzyme inactivation is determined at various inhibitor concentrations.
- Data Analysis: The apparent first-order rate constant of inactivation ( $k_{\text{obs}}$ ) is plotted against the inhibitor concentration. The data are fitted to the Michaelis-Menten equation for covalent inhibitors to determine the inactivation rate constant ( $k_{\text{inact}}$ ) and the reversible binding affinity ( $K_i$ ).

## Human Whole Blood CD69 Inhibition Assay

This assay measures the functional effect of the inhibitor on B-cell activation.

- Sample: Freshly drawn human whole blood.
- Procedure:
  - Whole blood is incubated with varying concentrations of **BIIB129**.
  - B-cell activation is stimulated with an anti-IgD antibody.
  - After an incubation period, red blood cells are lysed.
  - The expression of the activation marker CD69 on the surface of CD19<sup>+</sup> B cells is measured by flow cytometry.
- Data Analysis: The concentration of **BIIB129** that causes 50% inhibition of CD69 expression ( $IC_{50}$ ) is calculated.

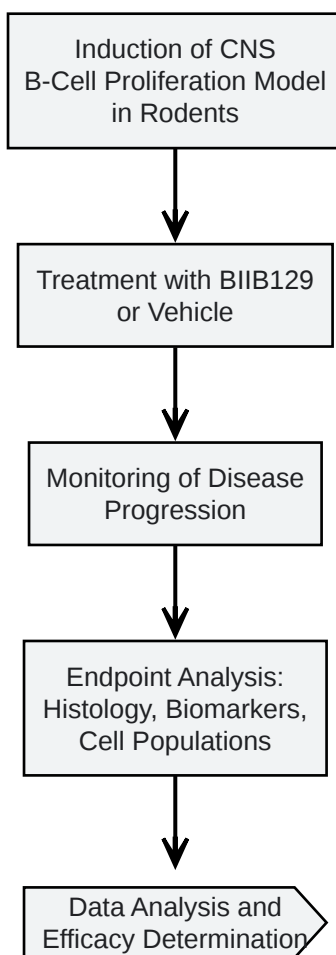
## BTK Target Occupancy (TO) Assay in Ramos Cells

This assay quantifies the extent of covalent modification of BTK in a cellular context.

- Cell Line: Ramos cells, a human B-cell line.
- Procedure:
  - Ramos cells are treated with a range of **BIIB129** concentrations for a specified time.
  - Cells are lysed, and the proteins are denatured and reduced.
  - A fluorescently labeled probe that binds to the active site of unmodified BTK is added.
  - The amount of probe bound to BTK is quantified, typically by capillary electrophoresis or a similar method.
- Data Analysis: The  $IC_{50}$  value, representing the concentration of **BIIB129** required to achieve 50% target occupancy, is determined.

## In Vivo Models of B-Cell Proliferation in the CNS

Efficacy in disease-relevant models was assessed. While specific details of the in vivo models for **BIIB129** are not fully public, a general workflow for such studies is described.



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Generalized Workflow for In Vivo Efficacy Studies.

## Safety and Selectivity

**BIIB129** was designed for high kinome selectivity to minimize off-target effects.[1][2] Preclinical studies have indicated a favorable safety profile, which is crucial for a potential chronic therapy for MS.[1][2] The development of **BIIB129** included strategies to mitigate the risk of drug-induced liver injury (DILI), a concern with some kinase inhibitors, by optimizing potency and drug-like properties to allow for a low clinical dose.[1]

## Conclusion

**BIIB129** is a potent, selective, and brain-penetrant covalent inhibitor of BTK in preclinical development for multiple sclerosis. Its mechanism of action, targeting key signaling pathways in

B cells and myeloid cells, offers a promising approach to modulating the chronic neuroinflammation that drives MS pathology. The available preclinical data on its efficacy and safety support its continued investigation as a potential therapeutic agent.

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